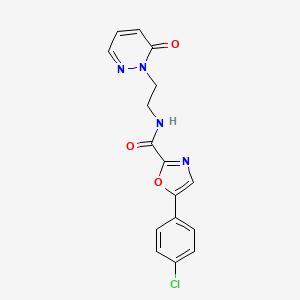

5-(4-chlorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3/c17-12-5-3-11(4-6-12)13-10-19-16(24-13)15(23)18-8-9-21-14(22)2-1-7-20-21/h1-7,10H,8-9H2,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODBMMYINNLPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes:

- 4-chlorophenyl group : Known for its influence on biological activity.

- Pyridazinone core : Associated with various pharmacological effects.

- Oxazole ring : Contributes to the compound's stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxic effects and mechanisms of action.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.8 - 4.5 | |

| HepG2 (Liver Cancer) | 3.0 - 5.0 | |

| A549 (Lung Cancer) | 2.5 - 4.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cell line.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting cellular processes.

- Receptor Binding : It has been suggested that the compound can bind to certain receptors, modulating their function and influencing signal transduction pathways.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that derivatives of this compound showed promising anticancer activity against MCF-7 breast cancer cells, with one derivative exhibiting an IC50 comparable to Doxorubicin, a standard chemotherapy drug .

- Cholinesterase Inhibition : Another research focused on its potential as a cholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. The study indicated that the compound might enhance cognitive function through modulation of cholinergic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) condensation of 4-chlorobenzoyl chloride with an oxazole precursor to form the oxazole core, followed by (2) coupling with a functionalized pyridazine-ethylamine intermediate. Key steps include amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) and purification via column chromatography . For analogous oxazole derivatives, microwave-assisted synthesis has been reported to enhance yield and reduce reaction time .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorophenyl protons at δ ~7.4 ppm, pyridazinone NH at δ ~10.2 ppm).

- HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C₁₆H₁₂ClN₃O₃: 330.0644).

- IR : Detects carbonyl stretches (oxazole C=O at ~1700 cm⁻¹, pyridazinone C=O at ~1650 cm⁻¹) .

- Data Contradiction Note : Discrepancies in NH proton signals may arise from tautomerism in the pyridazinone ring; use DMSO-d₆ as a solvent to stabilize the enolic form .

Q. What preliminary biological assays are recommended for activity profiling?

- Methodological Answer : Screen against target enzymes (e.g., kinase or protease panels) using fluorescence-based assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). Dose-response curves (IC₅₀) should be generated at 1–100 μM concentrations .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) revealed that increasing DMF content from 20% to 40% improves oxazole cyclization efficiency by 18% . Flow chemistry (e.g., microreactors) enhances reproducibility for exothermic steps like amide coupling .

Q. How to resolve contradictions in SAR studies for pyridazinone derivatives?

- Case Study : If replacing the 4-chlorophenyl group with 4-fluorophenyl reduces activity, analyze steric/electronic effects via DFT calculations (e.g., Mulliken charges on the oxazole ring) and molecular docking (e.g., hydrogen bonding with active-site residues) . Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment.

- Silencing/Overexpression : Knockdown of the putative target (e.g., via siRNA) should abolish compound efficacy .

Q. How to address solubility limitations in pharmacokinetic studies?

- Methodological Answer : Use co-solvent systems (e.g., PEG-400/water) or formulate as a nanocrystal suspension. For in vivo studies, administer via intravenous bolus (1–5 mg/kg) and measure plasma half-life using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.